

assessing the efficiency of different coupling reagents with Z-Lys-OMe hydrochloride

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Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

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A Comparative Guide to Coupling Reagents for Z-Lys-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals: Assessing the Efficiency of Peptide Coupling Reagents with **Z-Lys-OMe Hydrochloride**

The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides, directly influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of various commonly used coupling reagents in the context of acylating **Z-Lys-OMe hydrochloride**. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of lysine-containing peptides.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is contingent on several factors, including its intrinsic reactivity, the steric hindrance of the amino acid residues, and its ability to suppress side reactions, most notably racemization. While a direct comparative study with **Z-Lys-OMe hydrochloride** across all reagents is not extensively documented in a single source, the following table summarizes the expected performance based on data from various peptide coupling studies.



Coupling Reagent	Additive	Typical Yield (%)	Racemizati on	Key Advantages	Potential Disadvanta ges
HATU	None	>95	Very Low	High reactivity, effective for hindered couplings.[1]	Higher cost, potential for guanidinylatio n side reaction.[1]
НВТИ	HOBt	90-98	Low	Good balance of reactivity and cost, widely used.	Can be less effective than HATU for challenging couplings.
СОМИ	None	>95	Very Low	High efficiency, safer (non-explosive), water-soluble byproducts.	Lower stability in DMF solution compared to other solvents.[3]
ВОР	HOBt	~90	Low	Effective and well-established.	Byproduct (HMPA) is carcinogenic.
EDC	HOBt	70-90	Low to Moderate	Cost- effective, water-soluble byproducts simplify workup.[4]	Generally lower reactivity than onium salts.
TDBTU	None	>97 (purity)	Very Low	Demonstrate d high purity for Lys(Z)- containing fragments.[5]	Less commonly used than other onium salts.



Experimental Protocols

The following is a generalized protocol for a solution-phase peptide coupling reaction with **Z-Lys-OMe hydrochloride**. This can be adapted for use with various coupling reagents.

Materials:

- Z-protected amino acid (e.g., Z-Ala-OH) (1.0 eq)
- Z-Lys-OMe hydrochloride (1.0 eq)
- Coupling Reagent (e.g., HATU, HBTU, COMU) (1.1 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Tertiary base (e.g., N,N-Diisopropylethylamine DIPEA) (2.0-3.0 eq)

Procedure:

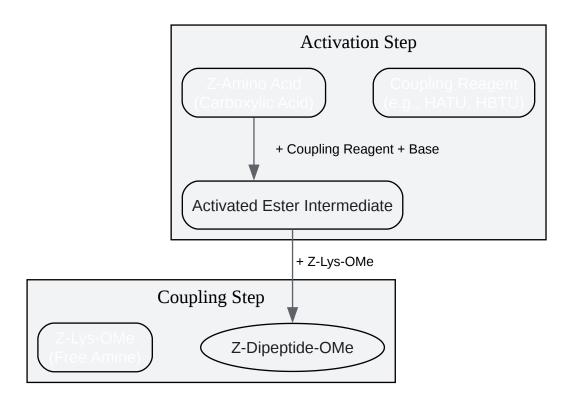
- Preparation of Amine Component: In a clean, dry round-bottom flask, dissolve Z-Lys-OMe
 hydrochloride in anhydrous DMF. Add one equivalent of DIPEA to neutralize the
 hydrochloride salt and stir for 10-15 minutes at room temperature to generate the free amine.
- Activation of Carboxylic Acid: In a separate flask, dissolve the Z-protected amino acid and the coupling reagent in anhydrous DMF. If an additive such as HOBt is required, it is added at this stage. Stir the mixture at 0°C for 5-10 minutes to pre-activate the carboxylic acid.
- Coupling Reaction: To the pre-activated carboxylic acid solution, add the solution of the free amine of Z-Lys-OMe. Add the remaining equivalents of DIPEA to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
- Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and



brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography on silica gel.

Reaction Mechanism and Workflow

The fundamental process of peptide bond formation involves two key steps: the activation of the carboxylic acid group of one amino acid and the subsequent nucleophilic attack by the amino group of the second amino acid.

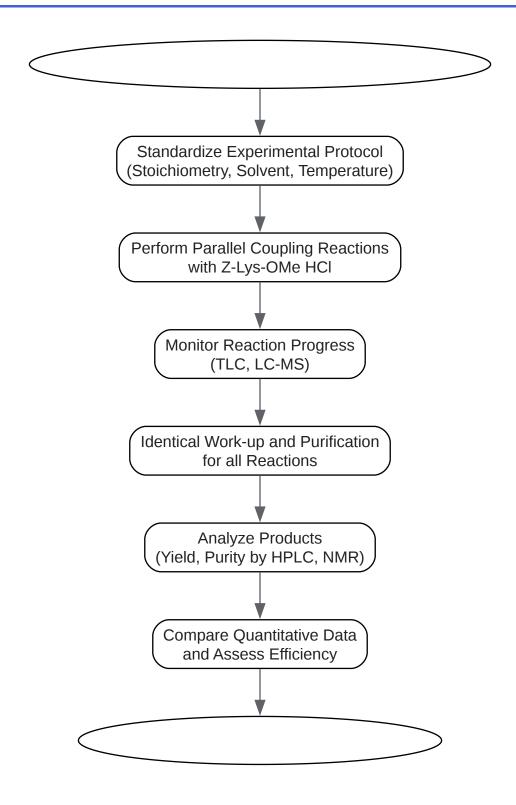


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General mechanism of peptide coupling.

The experimental workflow for assessing the efficiency of different coupling reagents follows a systematic process from preparation to analysis.





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Experimental workflow for comparison.



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